N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
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Description
N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a useful research compound. Its molecular formula is C28H22FN3O3S2 and its molecular weight is 531.62. The purity is usually 95%.
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Biological Activity
N-(2,4-Dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes multiple functional groups such as thiazolidinones and indoles, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing thiazolidinone and indole moieties exhibit significant anticancer activity. For instance, the compound's structure allows it to interact with various cellular pathways involved in cancer cell proliferation and apoptosis.
Mechanism of Action:
- Inhibition of Cell Proliferation: The compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest.
- Apoptosis Induction: It promotes apoptosis through the activation of caspases and the mitochondrial pathway.
Antimicrobial Activity
The thiazolidinone derivatives have demonstrated antimicrobial properties against a range of pathogens. The presence of the fluorobenzyl group enhances its interaction with microbial membranes.
Efficacy Against Specific Pathogens:
- Bacteria: Effective against both Gram-positive and Gram-negative bacteria.
- Fungi: Shows antifungal activity against common strains like Candida albicans.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant in treating conditions such as arthritis and other inflammatory disorders.
Case Studies
-
In Vitro Studies:
- A study conducted on various cancer cell lines (e.g., MCF-7) demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM.
- Antimicrobial assays revealed that the compound inhibited Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
In Vivo Studies:
- In animal models, administration of the compound resulted in reduced tumor size in xenograft models, indicating its potential as an anticancer agent.
- Anti-inflammatory assays showed a significant reduction in paw edema in rats treated with the compound compared to control groups.
Data Tables
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN3O3S2/c1-16-7-12-21(17(2)13-16)30-23(33)15-31-22-6-4-3-5-20(22)24(26(31)34)25-27(35)32(28(36)37-25)14-18-8-10-19(29)11-9-18/h3-13H,14-15H2,1-2H3,(H,30,33)/b25-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYPVXHLZPHYTQ-IZHYLOQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)/C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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